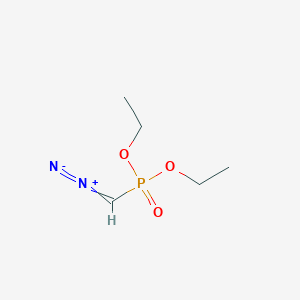
4-(2-Hydrazinylethyl)pyridine
Übersicht
Beschreibung
4-(2-Hydrazinylethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a hydrazinylethyl group at the fourth position
Wirkmechanismus
Target of Action
Pyridine derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .
Mode of Action
It’s known that pyridine derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
For instance, certain bacteria can degrade pyridine, suggesting that it may play a role in nitrogen metabolism .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have good bioavailability .
Result of Action
Pyridine derivatives are known to exhibit a range of biological activities, suggesting that 4-(2-hydrazinylethyl)pyridine may also have significant biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH, temperature, and presence of other substances can affect the compound’s activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylethyl)pyridine can be achieved through several methods:
-
Substitution of Halogens by a Hydrazino Group: : This method involves the substitution of a halogen atom in a pyridine derivative with a hydrazino group. The reaction typically requires the presence of a base and a hydrazine derivative .
-
Reduction of Corresponding Diazonium Salts: : Another method involves the reduction of diazonium salts derived from pyridine. This process can be carried out using reducing agents such as sodium borohydride or stannous chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydrazinylethyl)pyridine undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include peracids .
-
Reduction: : Reduction reactions can convert the hydrazine group to other functional groups, such as amines.
-
Substitution: : The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present .
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid.
Reduction: Sodium borohydride, stannous chloride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydrazinylethyl)pyridine has several scientific research applications:
-
Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities .
-
Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex heterocyclic structures .
-
Materials Science: : It is used in the development of novel materials with specific electronic and optical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the hydrazinylethyl group.
4-(2-Aminoethyl)pyridine: Similar to 4-(2-Hydrazinylethyl)pyridine but with an amino group instead of a hydrazine group.
4-(2-Hydroxyethyl)pyridine: Contains a hydroxyethyl group instead of a hydrazinylethyl group.
Uniqueness
This compound is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for the development of novel pharmaceuticals and materials.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylethylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-10-6-3-7-1-4-9-5-2-7/h1-2,4-5,10H,3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCWZAZLRFMRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276776 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2587-14-6 | |
| Record name | (2-Pyridin-4-ylethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chlorobenzo[d]isothiazole](/img/structure/B3050355.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate](/img/structure/B3050356.png)
![Pyrido[2,3-e][1,2,4]triazine](/img/structure/B3050359.png)


![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)
